molecular formula C16H12N4S B2737867 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 94830-21-4

5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2737867
CAS No.: 94830-21-4
M. Wt: 292.36
InChI Key: FIDZHWGHYSFPCS-UHFFFAOYSA-N
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Description

5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of indole, phenyl, and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis can be employed to construct the indole ring, followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and thiourea .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological activities and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of indole, phenyl, and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.

Biological Activity

5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 94830-21-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N4SC_{16}H_{12}N_{4}S, with a molecular weight of 292.36 g/mol. The compound features a triazole ring fused with an indole structure, which is known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting specific metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer properties of triazole compounds. A notable investigation demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was found to inhibit tumor growth in vitro and in vivo models, showcasing its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research showed that it reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Cell Signaling Modulation : It appears to modulate signaling pathways related to inflammation and apoptosis.
  • Interaction with DNA : Some studies suggest that it may interact with DNA or RNA structures, affecting replication and transcription processes.

Case Studies

StudyFindingsImplications
Antibacterial Activity Demonstrated efficacy against E. coli and S. aureusPotential for development as an antibacterial agent
Anticancer Research Induced apoptosis in breast cancer cellsSuggests application in cancer therapy
Anti-inflammatory Study Reduced TNF-alpha levels in macrophagesPossible use in treating chronic inflammatory conditions

Properties

IUPAC Name

3-(1H-indol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDZHWGHYSFPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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